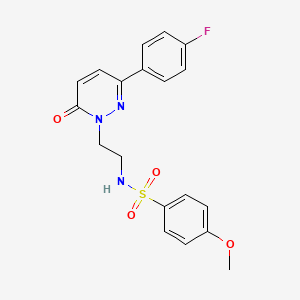

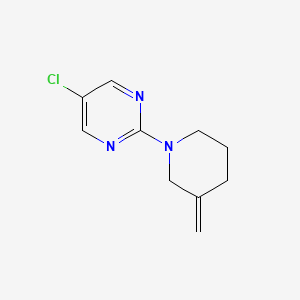

![molecular formula C13H18N4O2S3 B2921538 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 2034458-19-8](/img/structure/B2921538.png)

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide” is a compound with the molecular formula C12H21N3OS . The 1,3,4-thiadiazole moiety in this compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which results in the formation of a thioketene intermediate. This intermediate then reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered thiadiazole ring system containing a sulfur atom and two nitrogen atoms. This moiety is known to exhibit a wide variety of biological activity .Physical and Chemical Properties Analysis

The compound has a molecular weight of 255.38 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 7. Its exact mass and monoisotopic mass are both 255.14053348 g/mol. The topological polar surface area of the compound is 83.1 Ų .科学的研究の応用

Synthesis and Biological Activities

- Anticancer and Antimicrobial Properties : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety have shown promising in-vitro anticancer activity against human breast cancer cell lines, offering potential pathways for the development of new therapeutic agents (Al-Said et al., 2011).

- Carbonic Anhydrase Inhibition : Sulfonamides obtained from various derivatives have been tested as inhibitors of carbonic anhydrase isozymes, showing potential for the treatment of conditions related to the overexpression of these enzymes, such as glaucoma, epilepsy, and certain types of cancer (Turkmen et al., 2005).

Chemical Synthesis and Characterization

- Novel Sulfonamide Derivatives : The synthesis of heterocyclic sulfonamides with biologically active thiophene and thiazole derivatives has led to compounds with significant antimicrobial and anticancer activities, highlighting the versatility of sulfonamide derivatives in drug discovery (Debbabi et al., 2016).

- Derivative Synthesis for Antiviral Activity : The creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their subsequent testing for antiviral activities suggest a pathway for developing new treatments against viral diseases (Chen et al., 2010).

Molecular Docking and Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) Inhibitors : The synthesis of thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group and their evaluation as DHFR inhibitors through molecular docking studies offer insights into designing drugs for treating cancer and bacterial infections (Riyadh et al., 2018).

Antimicrobial and Antitumor Agents

- Thieno[3,2-d] Pyrimidine Derivatives : Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has yielded compounds with potent antitumor and antibacterial activities, showcasing the potential for the development of new chemotherapeutic agents (Hafez et al., 2017).

将来の方向性

作用機序

Target of Action

It is known that thiadiazole-containing compounds can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The influence of the substituent on the compounds’ activity is depicted .

Biochemical Pathways

Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Result of Action

Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Action Environment

The influence of the substituent on the compounds’ activity is depicted .

特性

IUPAC Name |

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S3/c1-2-11-3-4-13(20-11)22(18,19)16-10-5-7-17(8-6-10)12-9-14-21-15-12/h3-4,9-10,16H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELLUBHKXGITMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

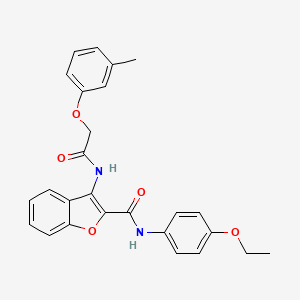

![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)

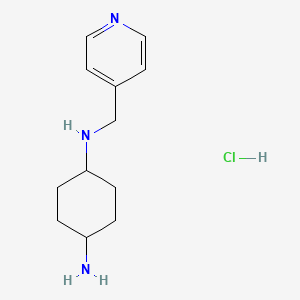

![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)

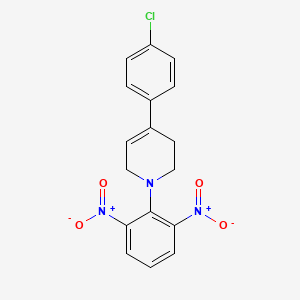

![(1R,2R,4R)-5-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2921470.png)

![3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921473.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2921474.png)

![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)